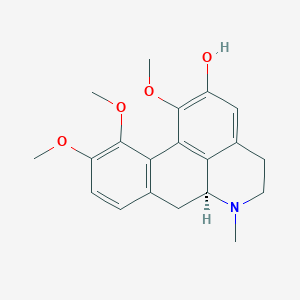

Litseglutine B

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPSCNRRQGVBGG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of L-Lysine in Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The amino acid L-lysine, with its reactive epsilon-amino group, serves as a critical hub for a diverse array of post-translational modifications (PTMs). These modifications dramatically expand the functional repertoire of the proteome, influencing protein stability, localization, enzymatic activity, and protein-protein interactions. Consequently, the enzymes that catalyze and reverse these modifications have emerged as promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core principles of lysine PTMs, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the major types of lysine modifications, present quantitative data in structured formats, detail key experimental protocols for their study, and visualize complex signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to L-Lysine Post-Translational Modifications

Post-translational modifications are chemical alterations to proteins after their synthesis, and lysine is one of the most frequently modified amino acid residues.[1] The versatility of lysine's side chain allows for a wide range of modifications, from the addition of small chemical groups like acetyl and methyl moieties to the attachment of entire proteins such as ubiquitin and SUMO (Small Ubiquitin-like Modifier).[1][2] These modifications are dynamically regulated by a trio of protein families: "writers" (enzymes that add the modification), "erasers" (enzymes that remove it), and "readers" (proteins that recognize and bind to the modified lysine, transducing the signal into a functional outcome).[3][4] Aberrant regulation of these PTMs is a hallmark of numerous diseases, making the enzymes involved attractive targets for drug discovery.[5]

Major Types of L-Lysine Post-Translational Modifications

The landscape of lysine PTMs is vast and continually expanding. Here, we focus on some of the most well-characterized and functionally significant modifications.

Acetylation

Lysine acetylation, the addition of an acetyl group from acetyl-CoA, neutralizes the positive charge of the lysine side chain. This modification is crucial in regulating gene expression through the acetylation of histone tails, which leads to a more open chromatin structure accessible to transcription factors.[6][7] Beyond histones, acetylation affects a wide range of non-histone proteins, influencing their stability, enzymatic activity, and subcellular localization.[8] Lysine acetyltransferases (KATs) act as writers, while lysine deacetylases (KDACs or HDACs) are the erasers.[3]

Methylation

Lysine methylation involves the addition of one, two, or three methyl groups from S-adenosylmethionine (SAM).[5] Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific reader proteins containing domains like chromodomains, Tudor domains, and PHD fingers.[9] The functional outcome of methylation is context-dependent; for example, methylation of histone H3 at lysine 9 (H3K9) is generally associated with transcriptional repression, whereas methylation at H3K4 is linked to active transcription.[10] Lysine methyltransferases (KMTs) and lysine demethylases (KDMs) regulate this modification.[5]

Ubiquitination

Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue.[11] This process is mediated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The fate of the ubiquitinated protein depends on the nature of the ubiquitin chain. Monoubiquitination can alter protein localization or activity, while polyubiquitination, particularly through lysine 48 (K48) of ubiquitin, typically targets proteins for degradation by the proteasome.[11] Deubiquitinating enzymes (DUBs) reverse this process.

SUMOylation

SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue.[12] Similar to ubiquitination, SUMOylation involves an E1, E2, and E3 enzymatic cascade.[9] However, SUMOylation does not typically lead to protein degradation. Instead, it is involved in processes such as nuclear transport, transcriptional regulation, and the maintenance of genome stability.[12] SUMO-specific proteases (SENPs) act as the erasers.

Other Notable Lysine Modifications

-

Hydroxylation: The addition of a hydroxyl group, crucial for the structure and function of proteins like collagen.

-

Crotonylation: The addition of a crotonyl group, which is structurally distinct from an acetyl group and is associated with active gene transcription.[13][14]

-

Succinylation, Malonylation, and Glutarylation: These modifications add negatively charged acyl groups, significantly altering the local chemical environment of the protein.[15]

Quantitative Data on Lysine Post-Translational Modifications

For researchers and drug development professionals, understanding the quantitative aspects of lysine PTMs is crucial. The following tables summarize key quantitative data.

Table 1: Mass Shifts of Common L-Lysine Post-Translational Modifications

| Modification | Monoisotopic Mass Change (Da) | Average Mass Change (Da) | Reference(s) |

| Acetylation | 42.010565 | 42.0373 | [15][16] |

| Monomethylation | 14.015650 | 14.0266 | [16] |

| Dimethylation | 28.031300 | 28.0532 | [16] |

| Trimethylation | 42.046950 | 42.0798 | [15][16] |

| Ubiquitination (GlyGly remnant from Trypsin digest) | 114.04293 | 114.1026 | [17] |

| SUMOylation (remnant varies with protease) | Varies | Varies | [17] |

| Hydroxylation | 15.994915 | 15.9994 | [18] |

| Crotonylation | 68.026215 | 68.0742 | [16] |

| Succinylation | 100.016044 | 100.073 | [15] |

| Malonylation | 86.000394 | 86.036 | [15] |

| Glutarylation | 114.031694 | 114.102 | [15] |

Table 2: Kinetic Parameters of Selected Lysine-Modifying Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Lysine Acetyltransferases (KATs) | |||||

| p300 | Histone H3 peptide | 1.8 | 0.015 | 8,333 | |

| GCN5 | Histone H3 peptide | 5.6 | 0.12 | 21,428 | |

| Lysine Deacetylases (KDACs) | |||||

| HDAC1 | Acetylated Histone H4 peptide | 14 | 0.11 | 7,857 | |

| SIRT1 | p53-AMC peptide | 23 | 0.02 | 870 | [19] |

| KDAC6 | FRKacRW peptide | 120 ± 20 | 0.041 ± 0.002 | 340 | [19] |

| KDAC8 | FRKacRW peptide | 280 ± 20 | 0.053 ± 0.001 | 190 | [19] |

| Lysine Methyltransferases (KMTs) | |||||

| SETD2 | Nucleosome | 1.1 ± 0.1 | 0.0013 ± 0.00003 | 1182 | [20] |

| ASH1L | Nucleosome | 0.45 ± 0.04 | 0.00033 ± 0.00001 | 733 | [20] |

| SET7/9 | Histone H3 peptide | 1.21 ± 0.53 | 0.0027 | 2231 | [1] |

| G9a | H3K9 peptide | 3.9 ± 0.5 | 0.018 ± 0.001 | 4615 | [21] |

| Ubiquitin Ligases (E3s) | |||||

| NEDD4 (HECT E3) | Ubiquitin | ~50 | ~0.1 | ~2000 | [19] |

| Rsp5p (HECT E3) | Ubiquitin | ~30 | ~0.2 | ~6667 | [19] |

Note: Kinetic parameters can vary significantly depending on the specific substrate and assay conditions.

Experimental Protocols for Studying Lysine PTMs

A variety of techniques are employed to identify, quantify, and characterize lysine PTMs. Below are detailed methodologies for some of the most common and powerful approaches.

Mass Spectrometry-Based Proteomics for PTM Analysis

Mass spectrometry (MS) is the cornerstone of PTM analysis, enabling the identification and quantification of thousands of modification sites in a single experiment.[1][22]

4.1.1. Sample Preparation and Protein Digestion

-

Cell Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the PTMs. For studying acetylation, include deacetylase inhibitors like Trichostatin A (TSA) and nicotinamide.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

Protein Digestion: Digest the proteins into peptides using a protease. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues. However, for studying lysine modifications, alternative proteases like Lys-C (cleaves C-terminal to lysine) or Arg-C (cleaves C-terminal to arginine) can be beneficial to generate peptides of suitable length for MS analysis.[5]

4.1.2. Enrichment of Modified Peptides

Due to the low stoichiometry of many PTMs, enrichment of modified peptides prior to MS analysis is often necessary.[23]

-

Antibody-based Enrichment: Use antibodies that specifically recognize a particular lysine modification (e.g., anti-acetyllysine, anti-ubiquitin remnant 'K-ε-GG'). These antibodies are typically conjugated to beads (e.g., agarose or magnetic beads) for immunoprecipitation of the modified peptides.[24]

-

Affinity Chromatography: Utilize specific binding partners for enrichment. For example, proteins with "reader" domains can be used to pull down peptides with the corresponding modification.

4.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Peptide Separation: The enriched peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

-

Mass Analysis (MS1): As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the mass spectrometer.

-

Peptide Fragmentation (MS2): The most abundant peptides from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

-

Fragment Ion Analysis: The m/z ratios of the resulting fragment ions are measured.

4.1.4. Data Analysis

-

Database Searching: The fragmentation spectra (MS2) are searched against a protein sequence database using software like Mascot, Sequest, or MaxQuant. The software identifies peptides by matching the experimental fragmentation pattern to theoretical fragmentation patterns of peptides in the database.

-

PTM Identification: The search parameters are set to include the mass shift of the specific PTM of interest as a variable modification on lysine residues.

-

Site Localization: Algorithms are used to determine the probability that the modification is located on a specific lysine residue within the identified peptide.

-

Quantification: Relative or absolute quantification of PTMs can be performed using various methods, including label-free quantification (based on signal intensity or spectral counting) or stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).[24]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to study the association of specific proteins, including modified histones, with specific regions of DNA in the cell.[25]

4.2.1. Cross-linking and Chromatin Preparation

-

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Fragment the chromatin into smaller pieces (typically 200-1000 base pairs) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

4.2.2. Immunoprecipitation

-

Antibody Incubation: Incubate the sheared chromatin with an antibody specific to the modified histone of interest (e.g., anti-acetyl-H3K9).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

4.2.3. Elution and Reverse Cross-linking

-

Elution: Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.

-

DNA Purification: Purify the DNA.

4.2.4. Analysis of Immunoprecipitated DNA

-

Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample to determine the enrichment of the histone modification at specific gene loci.

-

ChIP-Sequencing (ChIP-Seq): Sequence the entire population of immunoprecipitated DNA fragments to map the genome-wide distribution of the histone modification.

Western Blotting for Detecting Acetylated Lysine

Western blotting is a widely used technique to detect specific proteins in a complex mixture.

-

Protein Extraction and Quantification: Extract proteins from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the acetylated lysine modification. Pan-acetyl-lysine antibodies can be used to detect global acetylation changes, while site-specific antibodies can detect acetylation at a particular lysine residue.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a substrate for the enzyme that produces a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a substrate for a particular E3 ligase.[25][26]

-

Reaction Mixture: Combine the following components in a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and ATP):

-

E1 activating enzyme

-

E2 conjugating enzyme

-

E3 ligase of interest

-

Ubiquitin

-

The purified substrate protein of interest

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and western blotting, using an antibody against the substrate protein or a tag on the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be observed if the reaction is successful.

In Vitro Acetylation Assay

This assay is used to determine if a protein is a substrate for a specific lysine acetyltransferase.[27][28]

-

Reaction Mixture: Combine the following in a suitable buffer:

-

The purified lysine acetyltransferase (KAT)

-

The purified substrate protein

-

Acetyl-CoA (can be radiolabeled with 14C or 3H for detection by autoradiography, or unlabeled for detection by western blot)

-

-

Incubation: Incubate the reaction at 30°C.

-

Analysis:

-

Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the acetylated protein by autoradiography.

-

Western Blotting: Separate the products by SDS-PAGE and detect the acetylated protein using an anti-acetyl-lysine antibody.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving lysine PTMs and common experimental workflows.

Signaling Pathways

References

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 2. Lysine methylation of transcription factors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Lysine methylation: Implications in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]

- 8. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Unexpected Journey: Lysine Methylation Across the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peakproteins.com [peakproteins.com]

- 11. Kinetic isotope effects reveal early transition state of protein lysine methyltransferase SET8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. 轉譯後修改 [sigmaaldrich.com]

- 19. Linkage-specific ubiquitin chain formation depends on a lysine hydrocarbon ruler - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Current Technologies Unraveling the Significance of Post-Translational Modifications (PTMs) as Crucial Players in Neurodegeneration [mdpi.com]

- 23. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 25. docs.abcam.com [docs.abcam.com]

- 26. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 27. Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]

A Technical Guide to the Discovery and Isolation of L-Lysine from Natural Sources

This guide provides a comprehensive overview of the historical discovery and the classical methodologies for isolating the essential amino acid L-lysine from natural protein sources. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the foundational techniques in amino acid chemistry.

Discovery and Significance

L-lysine, an essential α-amino acid, was first isolated in 1889 by the German biological chemist Ferdinand Heinrich Edmund Drechsel.[1][2] He successfully separated the compound from casein, the primary protein found in milk, through a process of hydrolysis.[1][2][3][4][5][6] The definitive chemical structure of lysine was later elucidated and confirmed through synthesis by Emil Fischer and Fritz Weigert in 1902.[1][2][3]

As an essential amino acid, L-lysine cannot be synthesized by the human body and must be obtained through diet.[2][3] It serves as a fundamental building block for proteins and is crucial for numerous biological functions, including the synthesis of connective tissues like collagen, the production of carnitine for energy metabolism, and the maintenance of a healthy immune system.[7][8] High-protein foods such as meat, eggs, dairy products, and legumes are rich natural sources of L-lysine.[3][7]

Isolation of L-Lysine from Protein Hydrolysates

The classical approach to isolating L-lysine from natural sources is a multi-step process that begins with a protein-rich raw material, historically casein. The overall workflow involves the initial separation of the target protein, its breakdown into constituent amino acids, and the subsequent purification of L-lysine from the resulting mixture.

Experimental Protocols

The following sections detail the methodologies for each key stage of the isolation process, from the initial extraction of casein to the final purification of L-lysine.

Protocol 1: Isolation of Casein from Milk via Isoelectric Precipitation

This protocol describes the initial step of isolating casein, the primary protein source for the historical discovery of lysine. The principle relies on the fact that protein solubility is minimal at its isoelectric point (pI).

Materials and Equipment:

-

Skim milk

-

0.5 N Hydrochloric acid (HCl) or 5% acetic acid

-

pH meter or pH paper

-

Beakers, graduated cylinders

-

Stirring rod

-

Centrifuge (optional, for non-skim milk)

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Whatman No. 1 filter paper

-

Distilled water, ethanol, diethyl ether

Methodology:

-

Preparation of Milk: Measure 200 mL of skim milk into a 500 mL beaker. If using whole milk, first centrifuge the milk to separate and remove the upper fat layer.[9][10]

-

Heating: Gently warm the milk to approximately 40°C while stirring.[10] This increases the rate of precipitation.

-

Acidification: While stirring continuously, slowly add 0.5 N HCl or 5% acetic acid dropwise.[9][10] Monitor the pH of the mixture.

-

Precipitation: Continue adding acid until the pH reaches 4.6, the isoelectric point of casein.[9][10] At this pH, casein will precipitate out of the solution, forming a white curd-like solid.

-

Digestion: Remove the beaker from the heat and allow the precipitate to settle for 30 minutes.[9]

-

Filtration: Separate the precipitated casein from the liquid (whey) using vacuum filtration with a Buchner funnel and Whatman No. 1 filter paper.[10]

-

Washing: Wash the collected casein precipitate multiple times with cold distilled water to remove residual acid and whey. Follow this with two washes each of ethanol and diethyl ether to dehydrate the protein and remove any remaining lipids.[9]

-

Drying: Allow the purified casein to air-dry completely. The result is a crude, powdered form of casein.

Protocol 2: Acid Hydrolysis of Isolated Casein

This protocol breaks down the polypeptide chains of casein into a mixture of its free constituent amino acids.

Materials and Equipment:

-

Dried casein powder from Protocol 1

-

6 M Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Methodology:

-

Reaction Setup: Place a known quantity of dried casein into a round-bottom flask. Add a sufficient volume of 6 M HCl to fully submerge the protein (e.g., 100 mL of 6 M HCl per 10 grams of casein).

-

Hydrolysis: Connect the flask to a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain the reflux for 24 hours to ensure complete hydrolysis of the peptide bonds.[11]

-

Acid Removal: After cooling, remove the excess HCl from the hydrolysate using a rotary evaporator under reduced pressure. The resulting product is a concentrated mixture of amino acid hydrochlorides.

Protocol 3: Separation of L-Lysine by Cation-Exchange Chromatography

This is a critical step to separate the basic amino acid L-lysine from the neutral and acidic amino acids in the hydrolysate.[12][13]

Materials and Equipment:

-

Casein hydrolysate from Protocol 2

-

Strong cation-exchange resin (e.g., Dowex-50)

-

Chromatography column

-

pH adjustment solutions (e.g., HCl, NaOH)

-

Elution buffer (e.g., 2N Ammonium Hydroxide, NH₄OH)

-

Fraction collector

-

Ninhydrin reagent for analysis

Methodology:

-

Sample Preparation: Dissolve the dried hydrolysate in a minimal amount of acidic water and adjust the pH to between 2.0 and 3.0 with an acid solution.[14] At this pH, all amino acids, particularly the basic ones like lysine, will carry a net positive charge.

-

Column Packing and Equilibration: Pack a chromatography column with the cation-exchange resin. Equilibrate the resin by washing it with the same acidic buffer used for the sample preparation.

-

Loading: Carefully load the prepared hydrolysate solution onto the top of the resin bed.[15] The positively charged amino acids will bind to the negatively charged resin.

-

Washing: Wash the column with the acidic buffer to elute any negatively charged or neutral species that did not bind strongly.

-

Selective Elution: Begin the elution of the bound amino acids. Neutral and acidic amino acids have a lower net positive charge and can be eluted first with buffers of increasing pH or ionic strength.

-

Lysine Elution: To elute the strongly bound L-lysine, which has two protonated amino groups at acidic pH, use a basic eluant. Pass a solution of 2N ammonium hydroxide (pH ~11-12) through the column.[14][15]

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

-

Analysis: Analyze each fraction for the presence of amino acids using the ninhydrin test. L-lysine-containing fractions will show a strong positive result. Pool the fractions that are rich in lysine.

-

Purification: The pooled fractions contain L-lysine and ammonium hydroxide. The ammonia can be removed by evaporation. The solution can then be acidified with HCl to precipitate L-lysine hydrochloride (L-lysine HCl), which can be further purified by recrystallization.[14]

Quantitative Data: L-Lysine Content in Natural Proteins

The concentration of L-lysine varies significantly among different protein sources. This variability was a key factor in nutritional science, particularly in fortifying foods to prevent deficiency.

| Protein Source | L-Lysine Content (g per 100g of protein) |

| Casein (Bovine Milk) | ~7.8 g |

| Soy Protein Isolate | ~6.3 g |

| Chicken Egg (Whole) | ~7.2 g |

| Beef (Muscle) | ~8.5 g |

| Cod Fish | ~9.1 g |

| Wheat Gluten | ~2.0 g |

| Rice (Brown) | ~3.8 g |

| Lentils | ~7.0 g |

Note: Values are approximate and can vary based on the specific type, preparation, and analytical method used. Data compiled from various nutritional and protein chemistry sources.[3][7][8]

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. redox.com [redox.com]

- 3. L-Lysine - American Chemical Society [acs.org]

- 4. Origins - Lysine [l-lysineproject.weebly.com]

- 5. Lysine Foods That Are Plant-Based - Food Revolution Network [foodrevolution.org]

- 6. Lysine | Amino Acid, Protein, Essential | Britannica [britannica.com]

- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 8. barnys.cz [barnys.cz]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US3994688A - Method and reagent for quantitative analysis of l-lysine in proteinaceous test substances - Google Patents [patents.google.com]

- 12. diaion.com [diaion.com]

- 13. quora.com [quora.com]

- 14. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to L-lysine Metabolism and Degradation in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid in mammals, plays a critical role beyond protein synthesis, influencing a variety of cellular processes. Its degradation is a key aspect of amino acid homeostasis, and dysregulation of these pathways is implicated in several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core pathways of L-lysine degradation in mammalian systems: the saccharopine pathway and the pipecolic acid pathway. It details the enzymatic reactions, subcellular compartmentalization, and regulatory mechanisms governing these pathways. Furthermore, this document presents available quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for studying L-lysine metabolism, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

L-lysine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through the diet.[1] Beyond its fundamental role as a building block for proteins, L-lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism, and is involved in various post-translational modifications that regulate protein function.[2] The catabolism of L-lysine is crucial for maintaining metabolic homeostasis and preventing the accumulation of potentially toxic intermediates.

In mammalian systems, L-lysine degradation primarily occurs through two distinct pathways:

-

The Saccharopine Pathway: This is the major catabolic route in most tissues, particularly the liver and kidneys.[3][4] It is predominantly a mitochondrial pathway.[3]

-

The Pipecolic Acid Pathway: This pathway is more prominent in the brain.[3] It involves enzymes located in the cytosol, mitochondria, and peroxisomes.[5]

Both pathways converge at the formation of α-aminoadipic semialdehyde (AASA), which is then further metabolized.[3] Defects in the enzymes of these pathways lead to several inherited metabolic disorders, highlighting their clinical significance.[6] This guide will delve into the technical details of these pathways, providing a valuable resource for researchers and drug development professionals.

The Saccharopine Pathway

The saccharopine pathway is the primary route for L-lysine degradation in most mammalian tissues.[3] The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[6]

Enzymatic Steps

-

Lysine-Ketoglutarate Reductase (LKR) : In the mitochondrial matrix, L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of AASS and utilizes NADPH as a cofactor.[7]

-

Saccharopine Dehydrogenase (SDH) : The SDH domain of AASS then catalyzes the oxidative deamination of saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AASA). This step requires NAD+ as a cofactor.[8]

-

α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) : AASA is subsequently oxidized to α-aminoadipic acid (AAA) by AASADH, also known as antiquitin (ALDH7A1).[6]

-

Further Metabolism : AAA is transaminated to α-ketoadipic acid, which is then oxidatively decarboxylated to glutaryl-CoA. Glutaryl-CoA enters the final common pathway of lysine degradation, ultimately yielding acetyl-CoA.

Visualization of the Saccharopine Pathway

Caption: The Saccharopine Pathway of L-lysine degradation.

The Pipecolic Acid Pathway

The pipecolic acid pathway is a significant route for L-lysine catabolism in the mammalian brain.[3]

Enzymatic Steps

-

Transamination or Oxidation : The initial step is the conversion of L-lysine to α-keto-ε-aminocaproic acid. The exact enzyme responsible for this step in mammals is not definitively established but may involve a transaminase.

-

Cyclization : α-keto-ε-aminocaproic acid spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).

-

Reduction : P2C is then reduced to L-pipecolic acid by a ketimine reductase.

-

Oxidation : L-pipecolic acid is oxidized by the peroxisomal enzyme L-pipecolate oxidase to form Δ1-piperideine-6-carboxylate (P6C).[5][9]

-

Convergence with the Saccharopine Pathway : P6C is in equilibrium with AASA, thus converging with the saccharopine pathway.[3]

Visualization of the Pipecolic Acid Pathway

Caption: The Pipecolic Acid Pathway of L-lysine degradation.

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Lysine-Ketoglutarate Reductase (AASS) | L-Lysine | ~46 µM | ~0.61 min-1 (kcat) | Streptomyces venezuelae (RapL) | [10] |

| Saccharopine Dehydrogenase (AASS) | Saccharopine | - | - | Saccharomyces cerevisiae | [11] |

| L-Pipecolate Oxidase | L-Pipecolic Acid | - | - | Human | [9] |

Data for mammalian enzymes is limited. The provided values for LKR are from a bacterial homologue and for SDH from yeast, which may not directly reflect mammalian enzyme kinetics.

Metabolite Concentrations

| Metabolite | Concentration | Tissue/Fluid | Organism | Reference(s) |

| L-Pipecolic Acid | ~4.3 - 9.0 µM | Brain | Mouse | [3] |

| L-Lysine | ~100 - 300 µM | Plasma | Human | [1] |

| α-Aminoadipic Acid | ~0.5 - 2.0 µM | Plasma | Human | [12] |

Regulation of L-lysine Degradation

The catabolism of L-lysine is tightly regulated to meet cellular demands and prevent toxic accumulation.

Hormonal Regulation

-

Glucagon: In states of fasting or low glucose, glucagon stimulates the breakdown of amino acids, including lysine, for gluconeogenesis. Glucagon has been shown to increase the activity of enzymes in the saccharopine pathway and enhance the splanchnic uptake of lysine.[13][]

-

Insulin: Insulin generally promotes protein synthesis and inhibits protein degradation, thereby reducing the flux of amino acids into catabolic pathways. In insulin-resistant states, plasma levels of lysine and α-aminoadipic acid are often elevated.[12][15]

Transcriptional Regulation

The expression of the AASS gene, encoding the bifunctional enzyme of the saccharopine pathway, is subject to transcriptional control. Transcription factors such as c-Myc can regulate AASS expression.[16]

Post-Translational Modifications

The activity of enzymes in the lysine degradation pathways can be modulated by post-translational modifications (PTMs). While specific PTMs for each enzyme are not fully elucidated, PTMs of lysine residues on various proteins are a widespread regulatory mechanism.[17][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study L-lysine metabolism.

Measurement of Saccharopine Dehydrogenase (SDH) Activity

This spectrophotometric assay measures the NADH-dependent conversion of α-ketoglutarate and lysine to saccharopine.

Principle: The reaction is followed by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0

-

10 mM α-Ketoglutarate

-

20 mM L-Lysine

-

1 mM NADH

-

Enzyme sample (tissue homogenate or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and L-lysine.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).

Quantification of Pipecolic Acid in Brain Tissue by HPLC

This method allows for the sensitive detection of pipecolic acid in brain samples.

Principle: Pipecolic acid is derivatized and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

Materials:

-

Brain tissue sample

-

Internal standard (e.g., nipecotic acid)

-

Derivatizing agent (e.g., dansyl chloride)

-

HPLC system with a C18 column and appropriate detector

Procedure:

-

Homogenize the brain tissue in an appropriate buffer.

-

Deproteinize the sample (e.g., with perchloric acid) and centrifuge.

-

Add the internal standard to the supernatant.

-

Derivatize the sample with dansyl chloride.

-

Inject the derivatized sample into the HPLC system.

-

Separate the pipecolic acid derivative using a suitable mobile phase gradient.

-

Detect and quantify the pipecolic acid based on the peak area relative to the internal standard.

LC-MS/MS for Simultaneous Quantification of Lysine Metabolites

This powerful technique enables the simultaneous measurement of multiple metabolites in a single run.

Principle: Metabolites are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Plasma or tissue extract

-

Internal standards for each metabolite

-

LC-MS/MS system

Procedure:

-

Extract the metabolites from the sample using a suitable solvent (e.g., methanol).

-

Add a mixture of stable isotope-labeled internal standards.

-

Separate the metabolites on a C18 or HILIC column.

-

Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, with specific transitions for each metabolite and internal standard.

-

Quantify each metabolite by comparing its peak area to that of its corresponding internal standard.

Experimental Workflow for Stable Isotope Tracing

Stable isotope tracing is used to follow the metabolic fate of L-lysine through its degradation pathways.

Workflow:

-

Labeling: Administer a stable isotope-labeled L-lysine (e.g., 13C6-L-lysine or 15N2-L-lysine) to cells, tissues, or a whole organism.

-

Sampling: Collect samples (e.g., cells, plasma, tissue) at various time points.

-

Metabolite Extraction: Extract metabolites from the samples.

-

LC-MS Analysis: Analyze the extracts using LC-MS to determine the isotopic enrichment in downstream metabolites.

-

Data Analysis: Calculate the fractional contribution of the labeled lysine to the pools of its metabolites to determine pathway flux.

Caption: Workflow for stable isotope tracing of L-lysine metabolism.

Conclusion

The degradation of L-lysine in mammalian systems is a complex and vital metabolic process, primarily occurring through the saccharopine and pipecolic acid pathways. Understanding the intricacies of these pathways, including their enzymatic steps, regulation, and quantitative aspects, is crucial for elucidating their roles in health and disease. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate L-lysine metabolism further. Future research should focus on filling the gaps in our quantitative understanding of these pathways and exploring the therapeutic potential of targeting their key enzymes in various metabolic disorders.

References

- 1. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of pTau and APP levels in mammalian brain after low-dose radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. The Effect of Glucagon on Protein Catabolism During Insulin Deficiency: Exchange of Amino Acids Across Skeletal Muscle and the Splanchnic Bed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cisplatin-induced synthetic lethality to arginine-starvation therapy by transcriptional suppression of ASS1 is regulated by DEC1, HIF-1α, and c-Myc transcription network and is independent of ASS1 promoter DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Probing lysine posttranslational modifications by unnatural amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Lysine Post-Translational Modifications [chomixbio.com]

Genetic Regulation of L-Lysine Synthesis in Prokaryotes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid, is synthesized in prokaryotes primarily through the diaminopimelate (DAP) pathway, with a smaller subset of organisms utilizing the α-aminoadipate (AAA) pathway. The synthesis is tightly regulated at both the enzymatic and genetic levels to maintain cellular homeostasis and conserve resources. This guide provides a comprehensive overview of these regulatory mechanisms, focusing on feedback inhibition of key enzymes and transcriptional control via protein regulators and riboswitches. We present quantitative data on enzyme kinetics and gene expression, detail common experimental protocols for studying these systems, and provide visual representations of the core pathways and regulatory circuits. Understanding these intricate systems is paramount for applications in metabolic engineering to enhance lysine production and for the development of novel antimicrobial agents targeting this essential pathway.

Introduction

L-lysine is a fundamental building block for protein synthesis. In many bacteria, its precursor, meso-diaminopimelate (m-DAP), is also a critical component of the peptidoglycan cell wall, making its biosynthesis essential for survival.[1] Unlike animals, which must acquire lysine through their diet, most bacteria and plants synthesize it de novo. This distinction makes the lysine biosynthetic pathway an attractive target for the development of new antibiotics.[2]

Prokaryotes have evolved two distinct pathways for lysine biosynthesis:

-

The Diaminopimelate (DAP) Pathway: This is the most prevalent pathway in bacteria. It starts from aspartate and proceeds through several enzymatic steps to produce L-lysine. The DAP pathway itself has multiple variants, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the intermediate steps converting tetrahydrodipicolinate to m-DAP.[3][4]

-

The α-Aminoadipate (AAA) Pathway: This pathway is less common in prokaryotes but has been identified in some species, such as Thermus thermophilus.[5][6] It begins with α-ketoglutarate and acetyl-CoA.[3]

The expression of genes and the activity of enzymes in these pathways are meticulously controlled to prevent the overproduction of lysine, which would be energetically wasteful. The primary regulatory mechanisms include allosteric feedback inhibition of enzymes and transcriptional regulation of the genes that encode them.

Enzymatic Regulation: Allosteric Feedback Inhibition

The primary and most immediate form of regulation is allosteric feedback inhibition, where L-lysine, the final product of the pathway, binds to and inhibits the activity of early-step enzymes. This mechanism allows for a rapid response to changes in intracellular lysine concentration.

Aspartate Kinase (AK)

The first committed step in the biosynthesis of the aspartate family of amino acids (lysine, threonine, and methionine) is catalyzed by aspartate kinase (AK). In many bacteria, such as Escherichia coli, there are multiple isoforms of AK, each regulated by one of the end-product amino acids.[7] The lysine-sensitive isoform, encoded by the lysC gene, is a key regulatory point. High concentrations of L-lysine bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7][8] Mutations in the allosteric binding sites of AK can lead to feedback-resistant enzymes, a common strategy employed in metabolic engineering to overproduce lysine.[8][9][10]

Dihydrodipicolinate Synthase (DHDPS)

Dihydrodipicolinate synthase (DHDPS), encoded by the dapA gene, catalyzes the first irreversible step unique to the lysine biosynthesis branch of the aspartate pathway.[11] It is also subject to allosteric feedback inhibition by L-lysine. The inhibition mechanism can be complex; for instance, in E. coli, L-lysine acts as a partial noncompetitive inhibitor, binding to the enzyme and reducing its maximum velocity.[3][12]

Table 1: Quantitative Data on Enzyme Inhibition

This table summarizes key kinetic parameters for the primary regulatory enzymes in the L-lysine biosynthesis pathway.

| Enzyme | Organism | Gene | Substrate(s) | K_m | Inhibitor | K_i / IC_50 | Reference(s) |

| Aspartate Kinase (AK) | Zea mays (Maize) | - | MgATP | 0.43 mM | L-Lysine | 7 µM (IC_50) | [2] |

| Aspartate | 1.04 mM | [2] | |||||

| Aspartate Kinase III (AKIII) | Escherichia coli | lysC | - | - | L-Lysine | Allosterically Inhibited | [9] |

| Dihydrodipicolinate Synthase (DHDPS) | Escherichia coli | dapA | Pyruvate, ASA | - | L-Lysine | ~0.3 mM (at pH 8.0) | [3][12] |

| L-Lysine | ~5 mM (at pH 5.7) | [3][12] |

Note: Kinetic parameters can vary significantly with experimental conditions such as pH.

Genetic Regulation: Transcriptional Control

Long-term regulation of lysine synthesis is achieved by controlling the transcription of the biosynthetic genes. This is accomplished through the action of protein transcription factors and, notably, through RNA-based regulation by riboswitches.

Transcriptional Activators and Repressors

The expression of lysine biosynthetic genes can be controlled by dedicated protein regulators. A well-studied example is the regulation of the dapB gene in E. coli. The transcription of dapB is positively regulated by the LysR-type transcriptional regulator ArgP.[13][14] ArgP binds to the promoter region of dapB, enhancing its transcription. This activation is antagonized by L-lysine; when lysine is abundant, it binds to ArgP, causing it to dissociate from the DNA and thereby repressing dapB expression.[13][14]

Table 2: Quantitative Data on Transcriptional Regulation

This table provides data on the effects of regulatory elements on gene expression and binding affinities.

| Regulatory Element | Organism | Target Gene(s) | Effector | Effect | Quantitative Measure | Reference(s) |

| ArgP | Escherichia coli | dapB | L-Lysine | Repression of activation | Apparent K_d of ArgP for dapB promoter: 35 nM | [13][14] |

| lysC Riboswitch | Bacillus subtilis | lysC | L-Lysine | Transcriptional termination | Apparent K_D for L-Lysine: ~1 µM | [15] |

| lysC Riboswitch | Bacillus subtilis | lysC | L-Lysine | Transcriptional termination | T_50 for L-Lysine: 61 ± 9 µM (at low NTPs) | [16] |

The Lysine Riboswitch (LYS Element)

A fascinating and widespread mechanism for regulating lysine biosynthesis involves a riboswitch, a structured non-coding RNA element located in the 5' untranslated region (5'-UTR) of mRNA.[17] This element, also known as the LYS element or L box, directly binds to L-lysine.[15][17] This binding induces a conformational change in the RNA structure, which in turn regulates the expression of the downstream gene(s).[18]

The mechanism of action varies between bacterial groups:

-

Transcriptional Attenuation: In Gram-positive bacteria like Bacillus subtilis, the lysine-bound conformation of the riboswitch promotes the formation of a rho-independent terminator hairpin. This prematurely stops transcription of the lysC gene. In the absence of lysine, an alternative anti-terminator structure forms, allowing transcription to proceed.[18]

-

Translational Inhibition: In Gram-negative bacteria like E. coli, the lysine-bound riboswitch adopts a structure that sequesters the Shine-Dalgarno sequence, blocking ribosome binding and inhibiting translation initiation.

The lysine riboswitch is highly specific, discriminating effectively between L-lysine and its close analogs, such as D-lysine and ornithine.[15] Its affinity for lysine is tightly tuned to the physiological concentration range of the amino acid within the cell.[15][16]

Lysine Biosynthesis Pathways and Regulatory Circuits

The following diagrams, generated using the DOT language, illustrate the key pathways and regulatory feedback loops discussed.

The Diaminopimelate (DAP) Pathway

Caption: The Diaminopimelate (DAP) pathway for L-lysine synthesis with key feedback inhibition loops.

The α-Aminoadipate (AAA) Pathway in Prokaryotes

Caption: The α-Aminoadipate (AAA) pathway for L-lysine synthesis found in some prokaryotes.

Lysine Riboswitch Mechanism (Transcriptional Attenuation)

Caption: Transcriptional attenuation mechanism of the lysine riboswitch in response to lysine levels.

Experimental Protocols and Methodologies

Investigating the genetic regulation of lysine synthesis involves a range of molecular biology and biochemical techniques. Below are overviews of key experimental protocols.

Construction of Gene Knockout Mutants

Creating targeted gene deletions is fundamental to understanding gene function and for metabolic engineering. A common method in E. coli is Lambda Red-mediated homologous recombination.

-

Principle: This technique uses the bacteriophage λ Red proteins (Exo, Beta, and Gam) to facilitate recombination of a linear DNA fragment (typically an antibiotic resistance cassette) into the bacterial chromosome, replacing the target gene.

-

Workflow:

-

Generate Targeting Cassette: A DNA fragment containing an antibiotic resistance gene flanked by short homology regions (40-50 bp) identical to the sequences upstream and downstream of the target gene is generated by PCR.

-

Prepare Competent Cells: The recipient bacterial strain, carrying a plasmid that expresses the λ Red recombinase genes (often under an inducible promoter like arabinose), is grown and made electrocompetent.

-

Induce Recombinase Expression: The expression of the λ Red proteins is induced (e.g., by adding arabinose).

-

Electroporation: The linear targeting cassette is introduced into the induced cells via electroporation.

-

Selection and Verification: Recombinant cells are selected on agar plates containing the appropriate antibiotic. Successful deletion of the target gene is then verified by colony PCR and DNA sequencing.

-

Enzyme Assays

Quantifying the activity of key regulatory enzymes like aspartate kinase is crucial for studying feedback inhibition.

-

Principle: AK activity is typically measured using a coupled spectrophotometric assay. The product of the AK reaction, aspartyl-phosphate, is converted to aspartate-semialdehyde, which is then oxidized by a dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time and is proportional to the AK activity.

-

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing L-aspartate, ATP, MgCl₂, a coupling enzyme (e.g., aspartate-semialdehyde dehydrogenase), and NADP+.

-

Initiation: The reaction is initiated by adding the purified enzyme or cell-free extract.

-

Measurement: The change in absorbance at 340 nm is recorded using a spectrophotometer.

-

Inhibition Studies: To determine the inhibitory effect of lysine, various concentrations of L-lysine are added to the reaction mixture, and the resulting enzyme activities are measured to calculate parameters like IC₅₀ or K_i.

-

Northern Blot Analysis for Gene Expression

Northern blotting is a classic technique used to study gene expression by detecting specific RNA molecules in a sample.

-

Principle: RNA is separated by size via gel electrophoresis, transferred to a solid membrane, and then detected using a labeled probe complementary to the RNA of interest. The signal intensity is proportional to the amount of the specific RNA.

-

Workflow:

-

RNA Extraction: Total RNA is isolated from bacterial cells grown under different conditions (e.g., with and without excess lysine).

-

Denaturing Gel Electrophoresis: RNA samples are separated on a denaturing agarose gel (containing formaldehyde) to prevent secondary structure formation.

-

Blotting: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.[19]

-

Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the target transcript (e.g., lysC mRNA). The probe is typically labeled with radioactivity (³²P) or a non-radioactive tag (e.g., digoxin).[19][20][21]

-

Washing and Detection: The membrane is washed to remove unbound probe, and the signal from the hybridized probe is detected by autoradiography or chemiluminescence, revealing the size and relative abundance of the target transcript.[21]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful, genome-wide technique to identify the binding sites of DNA-binding proteins, such as transcription factors like ArgP.[1][22]

-

Principle: DNA-binding proteins are cross-linked to the DNA in vivo. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and identified by next-generation sequencing.[22]

-

Workflow:

-

Cross-linking: Proteins are covalently cross-linked to DNA using formaldehyde.[23]

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.[23]

-

Immunoprecipitation (IP): An antibody specific to the target protein is used to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the reference genome. Regions with a high density of reads (peaks) represent the binding sites of the target protein.

-

Table 3: L-Lysine Production in Engineered Prokaryotes

This table highlights the impact of genetic modifications on L-lysine production titers in industrially relevant bacteria.

| Organism | Key Genetic Modifications | Fermentation Condition | L-Lysine Titer (g/L) | Reference(s) |

| Corynebacterium glutamicum MH 20-22 B | - (Optimization of conditions) | Free cells, 72h | 26.34 | [24] |

| Corynebacterium glutamicum MH 20-22 B | - (Immobilized cells) | Immobilized cells, 96h | 31.58 | [24] |

| Corynebacterium glutamicum ATCC 13287 | Auxotroph (Threonine/Methionine) | Batch culture, 15h | ~2.0 (9.0 mM) | [4] |

| Escherichia coli | Engineered for cadaverine production (lysine precursor) | Fed-batch | 33.19 (cadaverine) | [25] |

Conclusion and Future Perspectives

The genetic regulation of L-lysine synthesis in prokaryotes is a multi-layered and highly sophisticated system, essential for bacterial viability and metabolic efficiency. The interplay between allosteric feedback inhibition of enzymes and transcriptional control via proteins and riboswitches provides both rapid and sustained responses to fluctuating cellular needs. A thorough understanding of these mechanisms has been instrumental in the metabolic engineering of industrial strains for the large-scale production of L-lysine.

Future research will likely focus on leveraging systems biology approaches to create more comprehensive models of these regulatory networks. The discovery and characterization of novel regulatory elements, particularly in pathogenic bacteria, will continue to provide new targets for antimicrobial drug development. Furthermore, the principles of dynamic regulation observed in nature, such as those mediated by riboswitches, are inspiring the design of synthetic biological circuits for precise control of metabolic pathways in biotechnology. The continued exploration of this fundamental area of microbiology promises to yield significant benefits for both industrial and medical applications.

References

- 1. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Kinetic studies of lysine-sensitive aspartate kinase purified from maize suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Aminoadipate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 7. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 8. Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism for multiple-substrates recognition of alpha-aminoadipate aminotransferase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lysine Represses Transcription of the Escherichia coli dapB Gene by Preventing Its Activation by the ArgP Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysine Represses Transcription of the Escherichia coli dapB Gene by Preventing Its Activation by the ArgP Activator | Semantic Scholar [semanticscholar.org]

- 15. An mRNA structure in bacteria that controls gene expression by binding lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the regulatory landscape of the lysine riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysine riboswitch - Wikipedia [en.wikipedia.org]

- 18. Role of lysine binding residues in the global folding of the lysC riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fgsc.net [fgsc.net]

- 20. gladstone.org [gladstone.org]

- 21. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

L-Lysine as a Precursor for Carnitine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a conditionally essential nutrient, pivotal for mitochondrial fatty acid β-oxidation and cellular energy metabolism. Its endogenous synthesis in mammals, primarily in the liver and kidneys, is a multi-step enzymatic process originating from the essential amino acid L-lysine. This technical guide provides an in-depth overview of the carnitine biosynthetic pathway, detailing the enzymatic reactions, key intermediates, and cellular compartmentalization. It summarizes available quantitative data on enzyme kinetics, presents detailed experimental protocols for assessing pathway activity, and illustrates the core biochemical logic through diagrams. This document is intended to serve as a comprehensive resource for researchers investigating carnitine metabolism, its regulation, and its implications in health, disease, and pharmacology.

Introduction

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) plays an indispensable role in cellular bioenergetics. Its primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a rate-limiting step for their subsequent β-oxidation.[1] Carnitine homeostasis is maintained through dietary intake, efficient renal reabsorption, and endogenous biosynthesis.[2] The synthesis pathway utilizes protein-derived L-lysine, which undergoes post-translational methylation to form ε-N-trimethyllysine (TML), the initial substrate for the pathway.[3][4] Four key enzymatic steps then convert TML into L-carnitine, a process requiring essential cofactors including iron, vitamin C, vitamin B6, and niacin.[1] Understanding this pathway is critical for developing therapeutic strategies for primary and secondary carnitine deficiencies and for modulating cellular metabolism in various pathological contexts.

The Carnitine Biosynthetic Pathway

The conversion of L-lysine to L-carnitine is a conserved four-step enzymatic cascade that spans multiple cellular compartments, including lysosomes, mitochondria, and the cytosol.[1][4] The pathway begins not with free lysine, but with lysine residues within proteins, which are trimethylated using S-adenosyl-methionine as a methyl group donor.[3] Proteolytic degradation then releases free ε-N-trimethyllysine (TML), the first committed intermediate of the pathway.[3][5]

The four subsequent enzymatic reactions are:

-

Hydroxylation of TML: Trimethyllysine Dioxygenase (TMLHE; also known as TMLH or TMLD) catalyzes the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML). This reaction occurs in the mitochondrial matrix.[3][6]

-

Aldol Cleavage of HTML: Hydroxytrimethyllysine Aldolase (HTMLA) cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. This step takes place in the cytosol.[3] Recent research suggests that serine hydroxymethyltransferase (SHMT) 1 and 2 can perform this function in humans.[7][8]

-

Dehydrogenation of TMABA: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH), encoded by the ALDH9A1 gene in humans, oxidizes TMABA to γ-butyrobetaine (γ-BB) in the cytosol.[9][10]

-

Hydroxylation of γ-Butyrobetaine: γ-Butyrobetaine Dioxygenase (BBOX1; also known as GBBH) catalyzes the final stereospecific hydroxylation of γ-BB to form L-carnitine.[11] While the preceding steps can occur in many tissues, this final reaction is primarily restricted to the liver, kidneys, and to a lesser extent, the brain in humans.[11]

Tissues like skeletal and cardiac muscle, which have high energy demands and rely on fatty acid oxidation, cannot synthesize carnitine and are dependent on its uptake from circulation.[1]

Pathway Visualization

The logical flow of the carnitine biosynthesis pathway, including enzymes, substrates, and cellular locations, is depicted below.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the carnitine biosynthesis pathway are determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all human enzymes in the pathway are not fully elucidated, available parameters are crucial for modeling metabolic flux and understanding potential bottlenecks.

| Enzyme | Gene | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Organism/Source |

| TMLHE | TMLHE | (2S)-Nε-Trimethyllysine | KD = 5.78 µM | - | - | - | Human (recombinant) |

| TMABA-DH | ALDH9A1 | TMABAL | 80 ± 10 | 18.0 ± 0.6 nmol·s⁻¹·mg⁻¹ | 0.97 | 12,125 | Human (recombinant) |

| TMABA-DH | ALDH9A1 | NAD⁺ | 260 ± 30 | - | - | - | Human (recombinant) |

| BBOX1 | BBOX1 | γ-Butyrobetaine | - | - | - | - | Data not available |

| HTMLA | SHMT1/2 | HTML | - | - | - | - | Data not available |

Note: Data for human enzymes are prioritized. KD (dissociation constant) is provided for TMLHE as a measure of binding affinity in the absence of complete Michaelis-Menten kinetic data.[12] Kinetic parameters for TMABA-DH (ALDH9A1) are from a detailed study of the recombinant human enzyme.[9]

Experimental Protocols

Accurate measurement of the activity of carnitine biosynthesis enzymes and the quantification of pathway intermediates are essential for research in this field. Below are detailed methodologies for key assays.

Protocol for γ-Butyrobetaine Dioxygenase (BBOX1) Radiometric Activity Assay

This protocol is based on the principle of measuring the release of tritiated water (³H₂O) from a specifically labeled substrate, [2,3-³H]γ-butyrobetaine, upon its hydroxylation to carnitine.[13]

Materials:

-

Enzyme source (e.g., tissue homogenate, purified recombinant BBOX1)

-

[2,3-³H]γ-butyrobetaine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

L-Ascorbic acid (Ascorbate)

-

α-Ketoglutarate (α-KG)

-

Ferrous sulfate (FeSO₄)

-

Catalase

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master reaction mixture in potassium phosphate buffer (e.g., 50 mM, pH 7.5). For a final volume of 0.5 mL, the final concentrations should be:

-

Ascorbate: 1-2 mM

-

α-Ketoglutarate: 0.5-1 mM

-

Ferrous Sulfate: 50-100 µM

-

Catalase: ~1000 units

-

DTT: 1 mM

-

[2,3-³H]γ-butyrobetaine: 0.1-0.5 mM (with appropriate specific activity)

-

-

Enzyme Preparation: Prepare the enzyme sample (e.g., tissue supernatant from homogenization in a suitable buffer) on ice. The amount of protein will need to be optimized to ensure the reaction is linear with respect to time and protein concentration.

-

Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation to the reaction mixture. Include a blank control where the enzyme is added after the termination step.

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction velocity is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).

-

Separation of ³H₂O:

-

Centrifuge the terminated reaction tubes to pellet precipitated protein.

-

To the supernatant, add a slurry of activated charcoal to bind the unreacted tritiated substrate.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the charcoal.

-

-

Quantification:

-

Carefully remove an aliquot of the supernatant, which now contains the released ³H₂O.

-

Add the aliquot to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Calculation: Calculate the amount of ³H₂O formed by comparing the CPM of the samples to a standard curve of known [³H]H₂O activity, subtracting the blank control value. Convert this to the rate of carnitine formation (e.g., nmol/min/mg protein), applying a correction factor if there is a significant isotope effect.[13]

Protocol for Quantification of Carnitine and Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnitine, acylcarnitines, and precursors like TML and γ-BB in biological matrices.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (stable isotope-labeled carnitine, TML, γ-BB, etc.)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

-

Appropriate chromatography column (e.g., HILIC or C18 reversed-phase)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of sample (e.g., plasma), add 400 µL of cold ACN or MeOH containing the mixture of internal standards.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Chromatography:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.

-

Separate the analytes using a gradient elution. For example, with a HILIC column:

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: Start with a high percentage of B, then decrease to elute the polar analytes.

-

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

L-Carnitine: m/z 162 → 103

-

γ-Butyrobetaine: m/z 146 → 87

-

ε-N-Trimethyllysine: m/z 189 → 130

-

-

-

Data Analysis:

-

Generate a standard curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.

-

Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Experimental Workflow Visualization

Regulation of Carnitine Biosynthesis

The synthesis of L-carnitine is a tightly regulated process to maintain cellular and systemic homeostasis. Regulation occurs at multiple levels, including substrate availability, cofactor adequacy, and enzymatic control.[5]

-

Genetic and Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes, such as BBOX1 and TMLHE, is subject to transcriptional control by factors that respond to the cell's metabolic state.[5] For example, studies have shown that the expression of carnitine transporters and biosynthetic enzymes can be influenced by metabolic regulators like PPARs, although direct transcriptional control of the entire pathway is still an area of active research.[2]

-

Nutritional Regulation: The availability of the primary precursors, lysine and methionine (as S-adenosyl-methionine), is a fundamental determinant of the overall synthesis rate. Furthermore, the pathway is dependent on adequate levels of essential vitamin and mineral cofactors, including vitamin C (ascorbate), vitamin B6 (pyridoxal 5'-phosphate), niacin (as NAD⁺), and iron (Fe²⁺).[5] Deficiencies in any of these can impair carnitine production.

-

Hormonal and Metabolic Control: Hormones such as insulin and glucagon can modulate carnitine biosynthesis, aligning it with the body's overall metabolic state (e.g., fed vs. fasted).[5]

-

Feedback Inhibition: The final enzyme in the pathway, BBOX1, is subject to feedback inhibition by its product, L-carnitine.[5] This ensures that synthesis is downregulated when carnitine levels are sufficient, preventing excessive production.

Regulatory Logic Visualization

Conclusion

The biosynthesis of L-carnitine from L-lysine is a fundamental metabolic pathway with significant implications for human health. Its proper functioning is essential for energy production from fatty acids, and disruptions in this pathway are linked to a range of metabolic disorders. This guide has provided a detailed overview of the enzymatic steps, quantitative kinetic data, experimental methodologies, and regulatory mechanisms governing this process. For drug development professionals, targeting the enzymes of this pathway, such as BBOX1, presents opportunities for modulating cellular metabolism in conditions like cardiovascular disease. For researchers and scientists, the remaining gaps in our understanding, particularly concerning the precise kinetic properties of all human enzymes and the detailed molecular mechanisms of their regulation, represent fertile ground for future investigation. A deeper, quantitative understanding of this pathway will continue to be critical for advancing diagnostics and therapeutics related to cellular metabolism.

References

- 1. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and structural analysis of human ALDH9A1 [ouci.dntb.gov.ua]

- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 11. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of L-Lysine: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid, is a fundamental component of proteins and plays a crucial role in various physiological processes. Its basic side chain, containing a primary amine, makes it a versatile scaffold for chemical modification. Structural analogs of L-lysine have emerged as a promising class of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of key L-lysine analogs, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity of L-Lysine Analogs